1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
1H-imidazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSTTJBVAAALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.
Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene involves the use of large-scale nitration reactors. The process is carefully controlled to ensure the safety and purity of the final product. The reaction conditions typically include maintaining specific temperatures and using concentrated acids to achieve the desired nitration levels.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different by-products.
Reduction: Reduction reactions can convert it into less nitrated compounds.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: By-products such as carbon dioxide and water.
Reduction: Less nitrated compounds like dinitrotoluene and mononitrotoluene.
Substitution: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research on its environmental impact and biodegradation.
Medicine: Limited use in medical research due to its toxicity.
Industry: Widely used in the mining and construction industries for blasting purposes.
Mechanism of Action
The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the chemical bonds within the molecule, resulting in the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid release of gases creates a high-pressure shock wave, leading to an explosion.
Comparison with Similar Compounds
Key Observations:
- N-Alkylation (e.g., methyl, benzyl) enhances stability and modulates electronic properties, improving bioavailability .
- Electron-Withdrawing Groups (e.g., NO₂ in 1-(4-nitrophenyl) derivatives) increase electrophilicity, favoring interactions with biological targets .
- Saturated Imidazoline Derivatives (e.g., 4,5-dihydro) exhibit reduced aromaticity, altering reactivity in regioselective ferrocenylalkylation .
Reactivity Differences
- Thiol vs. Thione Reactivity : While this compound primarily undergoes S-alkylation, its thione tautomer (e.g., in 1-methyl-4,5-dihydro derivatives) participates in N-alkylation under biphasic conditions .
- Coumarin Conjugation : Substituents on coumarin (e.g., F, Cl) influence conjugation yields and bioactivity. For example, 3c (6’-Cl) shows 65% yield vs. 3b (6’-F, 75% yield) .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 1H-imidazole-2-thiol and its derivatives in laboratory settings?
- Methodological Answer : this compound derivatives are typically synthesized via cyclization reactions or multi-step substitutions. For example:
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Cyclization of amido-nitriles using nickel catalysts yields derivatives like 1-ethyl-5-phenyl-1H-imidazole-2-thiol .
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Reaction with isothiocyanates in the presence of triethylamine forms thiol-substituted imidazoles .
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Alkylation of thiol groups using ethyl chloroacetate and bases like KCO generates thioether derivatives .
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Multi-step protocols involving halogenated intermediates (e.g., chloro- or nitro-substituted aryl groups) enable structural diversification .
Table 1: Comparison of Synthetic Methods
Method Key Reagents/Conditions Yield Range Reference Cyclization Amido-nitrile, Ni catalyst 60-75% Isothiocyanate coupling Triethylamine, RT 50-85% Thioether formation Alkyl halide, KCO 70-90%
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring proton environments (e.g., distinguishing thiol tautomers) .
- IR Spectroscopy : Identifies S-H (2500–2600 cm) and C=S (1200–1400 cm) stretching vibrations .
- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks using SHELX software for refinement .
- Mass Spectrometry : HRMS validates molecular formulas, especially for nitro- or halogen-substituted derivatives .
Q. What are the primary biological activities associated with this compound derivatives, and how are these activities typically assessed?
- Methodological Answer :
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Antimicrobial Activity : Evaluated via broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
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Anticancer Potential : Screened using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC values compared to reference drugs .
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Enzyme Inhibition : COX-1/2 inhibition assays measure reduced prostaglandin production via ELISA .
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Antiviral Screening : Plaque reduction assays against viruses like HSV-1 .
Table 2: Representative Biological Activities
Derivative Activity (IC/MIC) Assay Type Reference 1-Ethyl-5-phenyl derivative Anticancer: 12 μM (HeLa) MTT assay Nitrophenyl-substituted Antimicrobial: 8 μg/mL (S. aureus) Microdilution Methoxy-chloro derivative COX-2 inhibition: 85% at 10 μM Enzyme assay
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Control for Substituent Effects : Compare derivatives with identical substituents but divergent results; steric/electronic differences (e.g., nitro vs. methoxy groups) significantly alter bioactivity .
- Standardize Assay Conditions : Variations in cell line viability (e.g., passage number) or microbial strain selection can skew results. Replicate studies under ISO-certified protocols .
- Meta-Analysis : Use computational tools (e.g., Cheminformatics platforms) to aggregate data and identify structure-activity trends across publications .
Q. What computational chemistry approaches are employed to predict the reactivity and interaction mechanisms of this compound derivatives with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions (e.g., COX-2 binding pockets) to prioritize derivatives for synthesis .
- QSAR Modeling : Relate substituent descriptors (e.g., Hammett σ values) to bioactivity using partial least squares regression .
- DFT Calculations : Predict tautomer stability (thiol vs. thione forms) and redox potentials using Gaussian software .
Q. What strategies optimize the reaction yield and purity of this compound derivatives under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Compare Ni (60% yield) vs. Pd (lower efficiency) in cyclization reactions; optimize ligand-metal ratios .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-substituted intermediates but may require post-reaction dialysis .
- DOE (Design of Experiments) : Use response surface methodology to balance temperature, catalyst loading, and reaction time for maximal yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
